molecular formula C7H5BrFNO2 B1277503 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene CAS No. 170098-98-3

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

Cat. No. B1277503
Key on ui cas rn: 170098-98-3
M. Wt: 234.02 g/mol
InChI Key: VMXDJIHJOUZBAW-UHFFFAOYSA-N
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Patent
US08741911B2

Procedure details

Combine 1-bromo-4-fluoro-2-methylbenzene (30.0 g, 159 mmol) in concentrated sulfuric acid (100 mL), cool to about −5° C., and treat dropwise with nitric acid (11.00 mL, 174 mmol) over 20 minutes. Allow reaction mixture to warm to RT and stir for 30 min. Pour onto crushed ice with stiffing and partition with tert-butyl methyl ether (MTBE) (200 mL). Separate the aqueous layer and extract with MTBE (2×50 mL). Combine organic layers, dry and concentrate under reduced pressure to provide 1-bromo-4-fluoro-2-methyl-5-nitrobenzene as an orange-colored viscous oil (39.0 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH3:9].[N+:10]([O-])([OH:12])=[O:11]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]([F:8])=[CH:4][C:3]=1[CH3:9]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)C
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Allow reaction mixture
ADDITION
Type
ADDITION
Details
Pour
CUSTOM
Type
CUSTOM
Details
onto crushed ice with stiffing
CUSTOM
Type
CUSTOM
Details
partition with tert-butyl methyl ether (MTBE) (200 mL)
CUSTOM
Type
CUSTOM
Details
Separate the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
extract with MTBE (2×50 mL)
CUSTOM
Type
CUSTOM
Details
Combine organic layers, dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)[N+](=O)[O-])F)C
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: CALCULATEDPERCENTYIELD 104.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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